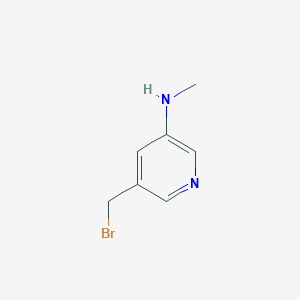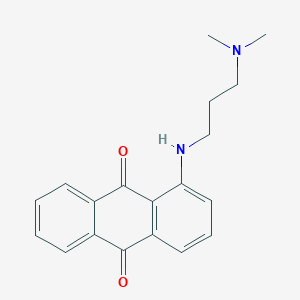
6-Chloro-5-fluoronicotinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-fluoronicotinoyl chloride is an organic compound with the molecular formula C6H2Cl2FNO It is a derivative of nicotinic acid and is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring
Vorbereitungsmethoden
The synthesis of 6-Chloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the use of phosphorus oxychloride and a lithium reagent to convert a 2,6-dihydroxy-5-fluoronicotinic acid ester into this compound . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
6-Chloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Hydrolysis: The compound can be hydrolyzed to form 6-Chloro-5-fluoronicotinic acid under basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-fluoronicotinoyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-5-fluoronicotinoyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-5-fluoronicotinoyl chloride can be compared with other similar compounds such as:
6-Fluoronicotinoyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Fluoropyridine-5-carbonyl chloride: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
78686-85-8 |
|---|---|
Molekularformel |
C6H2Cl2FNO |
Molekulargewicht |
193.99 g/mol |
IUPAC-Name |
6-chloro-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H |
InChI-Schlüssel |
FKRLFHNLVXWQFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


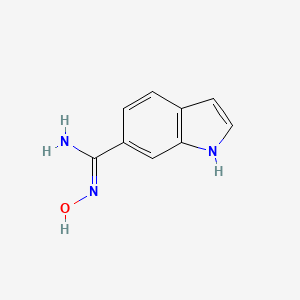
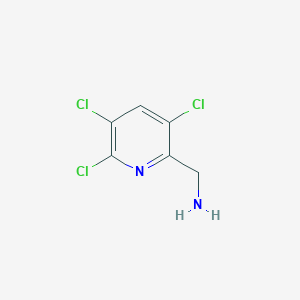
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
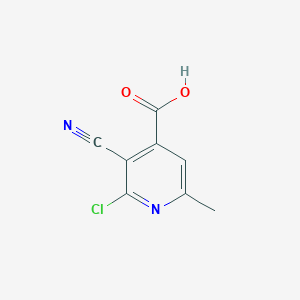
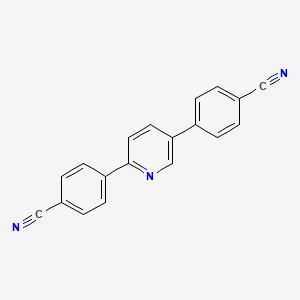
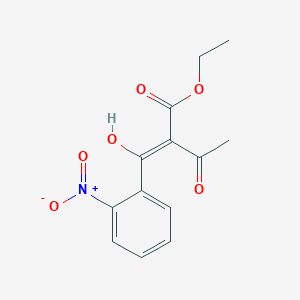
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
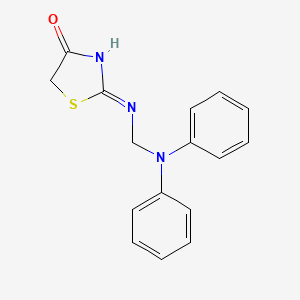
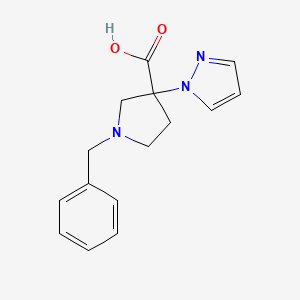
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
